Vitexin 4''-O-glucoside

Übersicht

Beschreibung

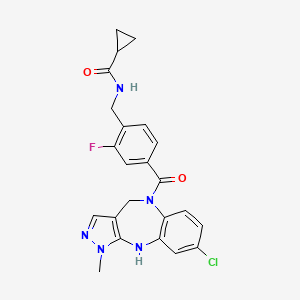

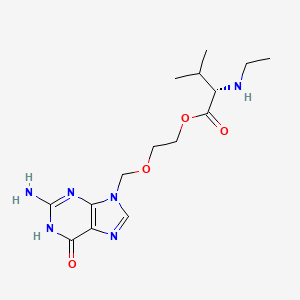

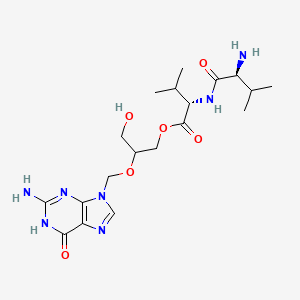

Vitexin 4’'-O-glucoside is a flavonoid glycoside and a major component of C. pinnatifida . It is commonly found in Crataegus pinnatifida, Grataegus pinnatifida, and Passiflora incarnata . It has a molecular weight of 594.5 and a formula of C27H30O15 .

Synthesis Analysis

The enzymatic synthesis of vitexin glycosides has been reported . Solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents . The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .

Molecular Structure Analysis

The molecular structure of Vitexin 4’'-O-glucoside is C33H40O19 . The exact mass is 740.22 .

Chemical Reactions Analysis

The glycosylation of vitexin has been achieved using glycosyltransferases and glycosidases . The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’-O-β-glucoside .

Physical And Chemical Properties Analysis

Vitexin 4’'-O-glucoside has a molecular weight of 594.52 . It has a CAS Number of 178468-00-3 .

Wissenschaftliche Forschungsanwendungen

-

Diabetes Mellitus Research

- Vitexin and its derivatives have been extensively studied for their pharmacological relevance in diabetes mellitus .

- The compounds work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

- The methods of application or experimental procedures involve in vitro and in vivo studies .

- The results hint that vitexin and isovitexin control diabetes mellitus and its complications by targeting diverse pathophysiological and metabolic pathways .

-

Neurodegenerative Diseases Research

- Vitexin 4’'-O-glucoside exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

- Because of these properties, it holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .

- It effectively inhibits glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .

-

Nutraceutical Research

- Vitexin possesses a variety of bioactive properties, including antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection .

- Other beneficial health effects, such as fat reduction, glucose metabolism, and hepatoprotection, have also been reported in recent studies .

- This review briefly discusses the absorption and metabolism of vitexin, as well as its influence on gut microbiota .

- Improved knowledge of the absorption, metabolism, bioactivity, and molecular targets of vitexin is crucial for the better utilization of this emerging nutraceutical as a chemopreventive and chemotherapeutic agent .

-

Compound Screening Libraries

-

Metabolomics Research

-

Pharmaceutical Research

-

Compound Screening Libraries

-

Metabolomics Research

-

Pharmaceutical Research

Safety And Hazards

Vitexin 4’'-O-glucoside may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin-4''-o-glucoside | |

CAS RN |

178468-00-3 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)